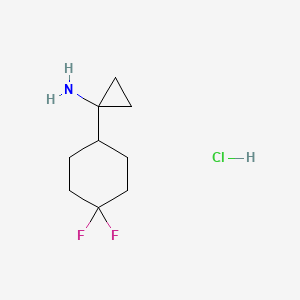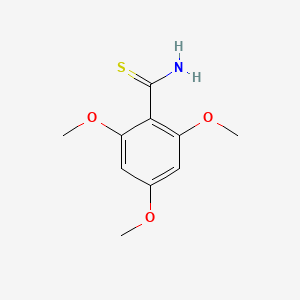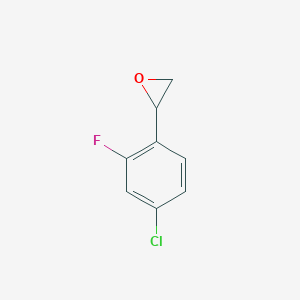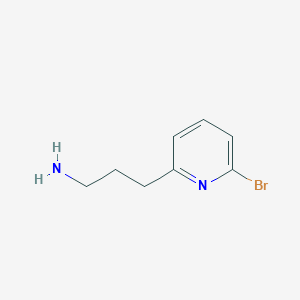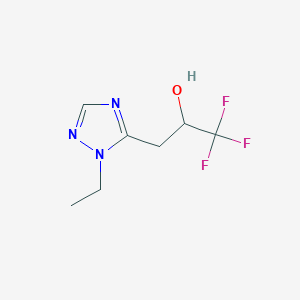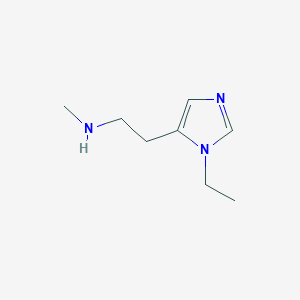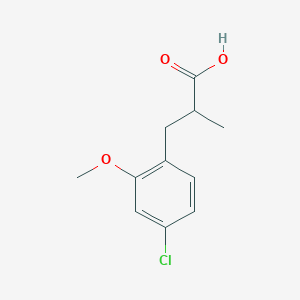
4-Quinolin-4-yl-thiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinolin-4-yl)thiazol-2(3H)-imine is a heterocyclic compound that features a quinoline ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antiviral, and antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-4-yl)thiazol-2(3H)-imine typically involves the condensation of quinoline derivatives with thiazole precursors. One common method includes the reaction of 4-chloroquinoline with thioamide under basic conditions to form the desired thiazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(Quinolin-4-yl)thiazol-2(3H)-imine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Quinolin-4-yl)thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
4-(Quinolin-4-yl)thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor, antiviral, and antibacterial activities. It has shown promise in preclinical studies as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Quinolin-4-yl)thiazol-2(3H)-imine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with DNA replication and transcription processes, leading to its antitumor and antiviral effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
4-(Quinolin-4-yl)thiazol-2(3H)-imine can be compared with other quinoline and thiazole derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Thiazole Derivatives: Compounds such as thiazolidinediones, which are used in the treatment of diabetes.
Uniqueness
The unique combination of the quinoline and thiazole rings in 4-(Quinolin-4-yl)thiazol-2(3H)-imine provides a distinct set of chemical and biological properties that are not observed in other similar compounds. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H9N3S |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
4-quinolin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-5-6-14-10-4-2-1-3-8(9)10/h1-7H,(H2,13,15) |
InChI Key |
SNGHQYLDQXJNTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
